5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-14-13-15(2)23-20(21-14)18(16-9-5-3-6-10-16)19(22-23)17-11-7-4-8-12-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLMEETWUJLCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387804 | |
| Record name | ST51023257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433239-86-2 | |
| Record name | ST51023257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Advanced Structural Elucidation and Spectroscopic Characterization of the Chemical Compound
Iv. Crystallographic Analysis and Molecular Geometry of 5,7 Dimethyl 2,3 Diphenylpyrazolo 1,5 a Pyrimidine
Single-Crystal X-ray Diffraction Studies for Absolute Configuration
A definitive determination of the three-dimensional arrangement of atoms in 5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine would be achieved through single-crystal X-ray diffraction. This technique would provide precise data on the unit cell parameters, space group, and the atomic coordinates of each atom in the crystal lattice. For a chiral compound, this analysis would also unambiguously establish its absolute configuration.
A typical data table for such a study would include:
| Parameter | Value |
| Chemical Formula | C₂₂H₁₉N₃ |
| Formula Weight | 325.41 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
| R indices (all data) | To be determined |
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Once the crystal structure is determined, a detailed analysis of the intramolecular geometry can be performed. This would involve the examination of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is crucial for understanding the electronic structure and potential strain within the molecule. The planarity of the fused pyrazolopyrimidine ring system and the orientation of the phenyl and methyl substituents would be of particular interest.
Representative data tables would be presented as follows:
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
|---|---|---|
| N1 | C2 | To be determined |
| C2 | C3 | To be determined |
| C5 | C11 | To be determined |
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|---|---|---|
| C2 | N1 | C8a | To be determined |
| N1 | C2 | C3 | To be determined |
Selected Torsional Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|---|---|---|---|---|
| N1 | C2 | C9 | C10 | To be determined |
Elucidation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular interactions. An analysis of the crystal structure of this compound would reveal the presence of various non-covalent interactions, such as hydrogen bonds (if any), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these interactions is key to explaining the physical properties of the solid state, such as melting point and solubility. The analysis would identify and quantify these interactions, providing insight into the supramolecular architecture of the compound.
A table summarizing the key intermolecular interactions would be structured as follows:
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| e.g., C-H···N | To be determined | To be determined | To be determined | To be determined | To be determined |
| e.g., π-π stacking | To be determined | - | - | To be determined | - |
V. Computational Chemistry and Molecular Modeling Studies of the Chemical Compound
Density Functional Theory (DFT) Calculations for Electronic Structure
No published studies were found that performed DFT calculations on 5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine.
Frontier Molecular Orbital (FMO) Analysis
Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound are not available in the scientific literature.
Electrostatic Potential Surface (ESP) Analysis
An ESP analysis, which would identify the electrophilic and nucleophilic sites of this compound, has not been reported.
Molecular Docking Simulations for Ligand-Target Interactions
While molecular docking is a common technique used to study pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as potential inhibitors for targets like protein kinases, no specific docking simulations for this compound have been published. ekb.egekb.egnih.govekb.eg
Prediction of Binding Modes and Affinities with Receptor Active Sites
There are no available data predicting the binding modes or affinities of this compound with any specific receptor active sites.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without molecular docking studies, the key intermolecular interactions such as hydrogen bonds or π-π stacking for this specific compound remain uncharacterized.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Biological Environments
No molecular dynamics simulations for this compound have been found in the reviewed literature to assess its conformational stability and behavior in biological environments.
Vi. in Vitro Biological Activity and Mechanistic Insights for 5,7 Dimethyl 2,3 Diphenylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Antiproliferative Effects and Cellular Growth Inhibition in Cancer Cell Linesnih.govrsc.orgnih.govresearchgate.net
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have demonstrated notable antiproliferative activity across a wide spectrum of human cancer cell lines. researchgate.net In comprehensive screenings, such as those conducted by the National Cancer Institute (NCI), various analogs have shown significant growth-inhibitory effects. nih.gov For example, certain 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives exhibited potent growth inhibition against leukemia, lung carcinoma, colon, melanoma, renal, prostatic, and breast carcinoma cell lines. nih.gov One specific derivative, compound 6n , was particularly effective against six leukemia cell lines and showed significant activity against lung carcinoma cell lines HOP-92 and NCI-H460, with growth inhibition percentages (GI%) of 94.73% and 52.11%, respectively, at a 10 µM concentration. nih.gov Another series of derivatives displayed strong inhibitory action against the kidney carcinoma cell line RFX 393. nih.gov
Similarly, other synthesized series of pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, also showed potent antiproliferative activity. rsc.org One compound from this series, 11a , exhibited a median growth inhibition (GI₅₀) of 1.71 μM against the CNS cancer cell line SNB-75. rsc.org The activity of these compounds is not uniform, with some showing selective patterns of inhibition against specific cell line panels. rsc.org For instance, certain derivatives displayed the highest cell growth inhibition against non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), breast cancer (HS578T), and melanoma (MALME-3M) cell lines. rsc.org The antiproliferative potency is underscored by low micromolar and even nanomolar IC₅₀ and GI₅₀ values in various cancer cell types, including triple-negative breast cancer (TNBC) cells. nih.govmedchemexpress.com
Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Series | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 6h | MDA-MB-231 (Breast) | IC₅₀ | 12.75 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 6q | MDA-MB-231 (Breast) | IC₅₀ | 6.44 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine 11a | SNB-75 (CNS) | GI₅₀ | 1.71 µM | rsc.org |
| Pyrazolo[1,5-a]pyrimidine 6n | HOP-92 (Lung) | GI% at 10 µM | 94.73% | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 6k | CCRF-CEM (Leukemia) | GI% at 10 µM | 90.41% | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 6p | RFX 393 (Renal) | GI% at 10 µM | 112.34% | nih.gov |
Investigations into the mechanism of action reveal that the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives are closely linked to their ability to disrupt cell cycle progression. nih.govnih.gov Flow cytometric analysis of cancer cells treated with these compounds has consistently shown a significant accumulation of cells in specific phases of the cell cycle. For example, treatment of MDA-MB-231 triple-negative breast cancer cells with derivatives 6h and 6q resulted in a remarkable arrest at the S/G2-M transition phase. nih.gov
In another study, compounds 6s and 6t were evaluated on the RFX 393 renal cancer cell line, where they induced a significant arrest in the G0-G1 phase. nih.gov Compared to the control group, which had 57.08% of cells in the G0-G1 phase, treatment with compound 6s increased this population to 84.36%. nih.gov This cell cycle blockade prevents cancer cells from proceeding to mitosis, thereby inhibiting proliferation. researchgate.net The ability to modulate the cell cycle is a key indicator of the anticancer potential of this chemical scaffold. researchgate.net
Table 2: Effect of Pyrazolo[1,5-a]pyrimidine Derivatives on Cell Cycle Distribution in RFX 393 Cells
| Compound | % G0–G1 Phase | % S Phase | % G2/M Phase | Reference |
|---|---|---|---|---|
| Control | 57.08% | 29.33% | 13.59% | nih.gov |
| 6s | 84.36% | 11.49% | 4.15% | nih.gov |
| 6t | 78.01% | 15.26% | 6.73% | nih.gov |
Beyond halting cell cycle progression, pyrazolo[1,5-a]pyrimidine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov Flow cytometry assays have confirmed that treatment with these compounds leads to an increase in the total apoptotic population in cancer cell lines like MDA-MB-231. nih.gov Further mechanistic studies using ELISA assays have elucidated the specific pathways involved. The induction of apoptosis appears to involve both the intrinsic and extrinsic pathways. nih.gov
Evidence for intrinsic pathway activation includes the modulation of key protein markers such as p53, Bax, and Bcl-2, as well as the detection of cytochrome-c. nih.gov Concurrently, the activation of the extrinsic pathway is indicated by the activity of caspase-8. nih.gov Both pathways converge on the activation of the executioner caspase-3, a critical step in the final stages of apoptosis. nih.gov This ability to trigger apoptosis is a crucial mechanism contributing to the cytotoxic effects of these compounds against cancer cells. mdpi.com
Enzyme Inhibition and Receptor Binding Studies
The biological effects of pyrazolo[1,5-a]pyrimidines are largely attributed to their ability to interact with and inhibit various enzymes, particularly protein kinases, which are critical regulators of cellular processes. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile framework for developing potent inhibitors of a wide range of protein kinases implicated in cancer. nih.govnih.gov This includes significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation. researchgate.net Certain derivatives are potent inhibitors of CDK1, CDK2, and CDK9, with IC₅₀ values in the low nanomolar range. medchemexpress.com For instance, one derivative, BS-194 , inhibits CDK2 with an IC₅₀ of 3 nM. medchemexpress.com The dual inhibition of CDK2 and tubulin polymerization has also been reported for some analogs. nih.gov
Beyond CDKs, these compounds have shown inhibitory action against Tropomyosin Receptor Kinases (Trks), with some derivatives exhibiting IC₅₀ values of less than 1 nM against TrkA, TrkB, and TrkC. nih.gov The scaffold is also effective against other key oncogenic kinases such as Pim-1, with many derivatives showing nanomolar inhibitory activity. nih.gov Additionally, the pyrazolo[1,5-a]pyrimidine core has been utilized to develop inhibitors for EGFR, B-Raf, and MEK, highlighting its broad applicability in targeting diverse signaling pathways involved in tumorigenesis. nih.govresearchgate.net
A key aspect of developing kinase inhibitors is achieving selectivity to minimize off-target effects. Research on pyrazolo[1,5-a]pyrimidine derivatives has focused on optimizing this selectivity. Some compounds have been identified as highly selective inhibitors. For example, extensive kinase profiling has shown that certain pyrazolo[1,5-a]pyrimidines are highly selective for Pim-1 kinase over a large panel of other oncogenic kinases. nih.gov
In other cases, derivatives have been engineered as potent and selective inhibitors of specific phosphoinositide 3-kinase (PI3K) isoforms. One compound, CPL302415 , demonstrated high activity against PI3Kδ (IC₅₀ of 18 nM) and excellent selectivity over other PI3K isoforms (PI3Kα/δ = 79-fold; PI3Kβ/δ = 1415-fold; PI3Kγ/δ = 939-fold). mdpi.com Furthermore, dual inhibitors targeting both PI3Kγ and PI3Kδ have been developed from this scaffold. researchgate.net Another derivative, CFI-402257 , was identified as a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK) with a Kᵢ of 0.1 nM. nih.gov This demonstrates the tunability of the pyrazolo[1,5-a]pyrimidine core to achieve either highly selective or specific multi-targeted inhibition profiles.
Antimicrobial Activity Investigations
The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of considerable research, leading to the discovery of compounds with significant activity against various pathogens. jocpr.com
The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for the development of new antitubercular agents, particularly in the face of rising drug resistance. nih.govnih.gov High-throughput screening campaigns have repeatedly identified this chemical structure as a hit against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. nih.govplos.orgresearchgate.net
Studies have explored a range of derivatives to establish structure-activity relationships (SAR) and improve efficacy. For instance, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their ability to inhibit M.tb growth. nih.gov The most effective analogues in this series featured a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. nih.gov These compounds exhibited potent in vitro growth inhibition of M.tb. nih.gov
Another class of derivatives, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), were also identified as potent antitubercular leads. plos.orgresearchgate.net The generation of spontaneous M.tb resistant mutants and subsequent whole-genome sequencing identified that these analogues, along with a structurally distinct 'Spiro' series, target the essential inner membrane transporter MmpL3. plos.orgresearchgate.net This protein is crucial for the translocation of trehalose (B1683222) monomycolate, a key component in the formation of the mycobacterial cell wall, thus validating MmpL3 as essential for mycobacterial growth. researchgate.net
Similarly, research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones identified this scaffold as a potential antituberculosis lead. nih.govacs.org A focused library of analogues was synthesized, leading to significant improvements in antitubercular activity and low cytotoxicity. nih.govacs.org Interestingly, resistance to these compounds was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the metabolic breakdown of the compound, a different mechanism than observed for other derivatives sharing the same core. nih.gov
| Compound Series | Target Organism | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Potent in vitro growth inhibition. Optimal activity with a 3-(4-fluoro)phenyl group. nih.gov | Inhibition of mycobacterial ATP synthase. nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) | Mycobacterium tuberculosis, Mycobacterium bovis BCG | Demonstrated bactericidal efficacy and were able to reduce bacterial counts in the lungs of infected mice. plos.orgresearchgate.net | Targeting the inner membrane transporter MmpL3, involved in cell wall biosynthesis. plos.orgresearchgate.net |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis H37Rv | Showed promising activity against M.tb within macrophages with low cytotoxicity. nih.govacs.org | Not related to cell-wall biosynthesis; resistance linked to mutation in FAD-dependent hydroxylase (Rv1751). nih.gov |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis (Gram-positive) | Exhibited the best antibacterial activity among a series of novel derivatives against this strain. nih.gov | Not specified. |
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to antifungal and antiviral applications. nih.govnih.gov
In the realm of antifungal research, various diarylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested against a panel of phytopathogenic fungi. nih.govamazonaws.com In one study, 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were evaluated against five fungal species. nih.gov Several compounds were effective at inhibiting fungal growth, with some 6,7-diaryl derivatives showing particular potency against Alternaria solani, Cytospora sp., and Fusarium solani. nih.govamazonaws.com
| Compound Series | Fungal Species Tested | Noteworthy Results |
|---|---|---|
| 5,6-Diarylpyrazolo[1,5-a]pyrimidines | Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, Fusarium solani | Some derivatives showed mycelial growth inhibition rates over 60%. nih.govamazonaws.com |
| 6,7-Diarylpyrazolo[1,5-a]pyrimidines | Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, Fusarium solani | Compound 4j inhibited A. solani with an IC50 value of 17.11 µg/mL. Compound 4h inhibited Cytospora sp. and F. solani with IC50 values of 27.32 and 21.04 µg/mL, respectively. nih.gov |
Regarding antiviral activity, related heterocyclic systems have shown promise. For example, a series of 3-aryl- eijppr.comnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, which are structurally related to the pyrazolo[1,5-a]pyrimidine core, were identified as selective inhibitors of Chikungunya virus (CHIKV) replication. nih.gov Further work on novel derivatives demonstrated potent antiviral activity against different CHIKV isolates in the low micromolar range. Mechanistic studies suggest that these compounds may inhibit the viral RNA capping machinery by targeting the in vitro guanylylation of the alphavirus nsP1 enzyme, a crucial step for viral replication. nih.gov
Anti-inflammatory Properties and Related Biological Assays
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as a new class of nonsteroidal anti-inflammatory agents. nih.govnih.gov Early studies focused on modifying the parent structure of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one to understand the structure-activity relationship for anti-inflammatory properties. nih.gov These investigations found that substitutions at various positions on the pyrimidine (B1678525) ring significantly influenced activity. One derivative, 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed the highest activity and a better therapeutic index than reference drugs like phenylbutazone (B1037) and indomethacin (B1671933) in assays of the time. nih.gov
More recent research on related scaffolds, such as pyrazolo[1,5-a]quinazolines, has employed modern biological assays to elucidate mechanisms. A library of these compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com This assay is critical as NF-κB is a key regulator of the inflammatory response. Several compounds were identified with potent anti-inflammatory activity. mdpi.com Molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3, which are central to inflammatory signaling pathways. mdpi.com
Further studies on amino derivatives of diaryl pyrimidines and nih.goveijppr.comnih.govtriazolo[1,5-a]pyrimidines identified compounds that could inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6) in LPS-stimulated primary murine macrophages. mdpi.com The most active compounds were micromolar inhibitors of both IL-6 secretion and NO synthesis, demonstrating a dual-acting pharmacophore potential. mdpi.com In vivo evaluation in an animal model of acute lung injury confirmed the protective activity of a lead compound, which was supported by biochemical and morphological markers. mdpi.com
| Compound Series | Biological Assay | Key Findings |
|---|---|---|
| 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones | Carrageenan-induced rat paw edema. nih.gov | 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than phenylbutazone and indomethacin. nih.gov |
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB transcriptional activity in THP-1Blue cells. mdpi.com | Identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). Potent compounds may act as ligands for MAPKs (ERK2, p38α, JNK3). mdpi.com |
| Amino derivatives of diaryl nih.goveijppr.comnih.govtriazolo[1,5-a]pyrimidines | Inhibition of NO and IL-6 synthesis in LPS-stimulated murine macrophages. mdpi.com | Identified micromolar inhibitors of IL-6 secretion and NO synthesis. A lead compound showed protective activity in a mouse model of acute lung injury. mdpi.com |
Vii. Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.net Research has shown that this scaffold is a versatile framework for developing inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Optimization of substituents has led to the discovery of potent and selective inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), Pim-1 kinase, and Phosphoinositide 3-kinase δ (PI3Kδ). nih.govnih.govmdpi.com
Systematic modifications of the pyrazolo[1,5-a]pyrimidine ring have been crucial in developing compounds with enhanced potency and selectivity. For instance, in the development of aryl hydrocarbon receptor (AHR) antagonists, a pyrazolo[1,5-a]pyrimidine-based hit compound with an initial IC50 of 650 nM was systematically optimized, leading to a derivative with a low nanomolar IC50 of 31 nM. rsc.org Similarly, SAR studies on inhibitors for Tropomyosin receptor kinases (Trks) identified that the pyrazolo[1,5-a]pyrimidine moiety was essential for creating a key interaction with the Met592 residue in the hinge region of the kinase, significantly influencing binding affinity. mdpi.com These examples underscore the critical role of substituent modifications in fine-tuning the biological activity of this class of compounds.
The substitution pattern at positions 2 and 3 of the pyrazolo[1,5-a]pyrimidine core is a key determinant of biological activity. In the context of FLT3 inhibitors, SAR exploration revealed that having an aryl group at the C3-position was a common feature among active compounds. researchgate.net
One study systematically explored the impact of substituents at these positions. Starting with a hit compound, modifications were made to understand their influence on FLT3-ITD inhibition. The data from these studies highlight the sensitivity of the target to the nature of the phenyl group substitutions.
Table 1: SAR of Phenyl Group Modifications on FLT3-ITD Inhibition
| Compound | R1 (Position 3) | R2 (Position 2) | FLT3-ITD IC50 (nM) |
|---|---|---|---|
| Hit Compound 1 | 4-methoxyphenyl (B3050149) | H | >10000 |
| Compound 17 | 4-ethoxyphenyl | 2,6-difluoro-3,5-dimethoxyphenyl | 0.4 |
| Compound 19 | 4-(2-morpholinoethoxy)phenyl | 2,6-difluoro-3,5-dimethoxyphenyl | 0.4 |
Data sourced from a study on FLT3-ITD inhibitors. researchgate.net
The initial hit compound with a simple 4-methoxyphenyl group at position 3 and no substitution at position 2 was inactive. researchgate.net However, the introduction of a bulky, substituted phenyl group at position 2, such as the 2,6-difluoro-3,5-dimethoxyphenyl group, in conjunction with modified phenyl groups at position 3, led to compounds with exceptionally high potency (IC50 = 0.4 nM). researchgate.netnih.gov These findings indicate that the phenyl groups at both positions 2 and 3 are critical and likely engage in significant interactions within the target's binding site.
The methylation pattern at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring also plays a significant role in modulating pharmacological properties. Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antitubercular agents showed that methylation could lead to a complete loss of activity. acs.org When the core scaffold was methylated at the O-position (constraining the tautomeric form) or the N-position (removing a hydrogen bond donor), the resulting compounds (P1 and P2) were inactive. acs.org This suggests that a free hydroxyl or amine at this position is crucial for the antitubercular activity of this specific series.
In another study focusing on PI3Kδ inhibitors, a 2-methyl group was part of the core structure. nih.gov A key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, was synthesized and further functionalized. nih.gov While this study did not directly compare methyl versus non-methyl analogs at positions 5 and 7, the successful development of potent inhibitors from this methylated scaffold indicates that methyl groups at these positions are compatible with high-affinity binding to certain targets. For instance, the presence of a methyl group at the R1 position in a series of antitubercular compounds retained activity, suggesting that small alkyl groups can be well-tolerated at certain positions. acs.org
Identification of Key Pharmacophoric Features Essential for Activity
Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule's biological activity. nih.gov For the pyrazolo[1,5-a]pyrimidine scaffold, several key pharmacophoric features have been identified across different biological targets.
A common feature for kinase inhibition is the ability of the pyrazolo[1,5-a]pyrimidine core to act as a hinge-binder. The nitrogen atoms within the fused ring system can form critical hydrogen bonds with the backbone of the kinase hinge region. mdpi.com For example, in TRK inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the amino acid Met592. mdpi.com Similarly, in PI3Kδ inhibitors, the oxygen atom of a morpholine (B109124) ring frequently attached at position 7 forms a crucial hydrogen bond with Val-828 in the hinge region. nih.gov
Key pharmacophoric features often include:
A Hydrogen Bond Acceptor: The nitrogen atoms in the pyrazole (B372694) or pyrimidine (B1678525) ring. mdpi.com
Aromatic/Hydrophobic Regions: The phenyl rings at positions 2 and 3 provide essential hydrophobic interactions that contribute to binding affinity. researchgate.netmdpi.com
A Hydrogen Bond Donor/Acceptor Group: Often a substituent at position 5 or 7 that can interact with specific residues in the target protein. acs.org
In the development of FLT3-ITD inhibitors, the pharmacophore includes the pyrazolo[1,5-a]pyrimidine core, a substituted phenyl ring at position 2, and a flexible side chain attached to the phenyl ring at position 3, which occupies a hydrophobic pocket. researchgate.net The combination of these features is essential for the high potency observed in compounds like 17 and 19. researchgate.net
Conformational Flexibility and Its Implications for Biological Interactions
While the pyrazolo[1,5-a]pyrimidine core itself is a rigid and planar system, the substituents attached to it can possess significant conformational flexibility. nih.govnih.gov This flexibility allows the molecule to adopt different conformations to fit optimally into a protein's binding site. The orientation of the phenyl groups at positions 2 and 3, for instance, can be influenced by their substitution pattern and their interactions with the target protein.
Viii. Emerging Applications of Pyrazolo 1,5 a Pyrimidine Scaffolds in Research
Role as a Privileged Scaffold in Rational Drug Design and Discovery
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamscience.comnih.gov This designation is due to its ability to serve as a core structure for ligands that can interact with a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govbenthamscience.com The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds for drug discovery programs. nih.gov
The planar, rigid structure of the pyrazolo[1,5-a]pyrimidine core, which can mimic the nitrogenous base adenine (B156593), makes it an ideal candidate for designing ATP-competitive kinase inhibitors. researchgate.net Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer, making them important therapeutic targets. researchgate.netresearchgate.net By strategically modifying substituents at various positions on the fused ring system, researchers can enhance binding affinity and selectivity for specific kinases. nih.govmdpi.com These modifications influence the compound's electronic properties, lipophilicity, and spatial arrangement, affecting interactions such as hydrogen bonding and hydrophobic contacts within the kinase's ATP-binding pocket. nih.govmdpi.com
Several pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant potential as potent and selective inhibitors of various protein kinases. For instance, this scaffold is integral to the development of inhibitors for Tropomyosin Receptor Kinases (Trks), which are therapeutic targets for certain solid tumors. mdpi.com Marketed drugs such as Larotrectinib and Entrectinib feature this core structure. mdpi.com Additionally, derivatives have been developed as inhibitors for other kinases, including Pim-1, cyclin-dependent kinases (CDKs), and Carbonic Anhydrases (CAs). nih.govnih.govekb.eg
| Compound Class/Example | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Larotrectinib, Entrectinib | Tropomyosin Receptor Kinase (Trk) | Oncology | mdpi.com |
| Pim-1 Inhibitors | Pim-1 Kinase | Oncology | nih.gov |
| CDK2 Inhibitors | Cyclin-Dependent Kinase 2 (CDK2) | Oncology | ekb.eg |
| Sulfonamide Derivatives | Carbonic Anhydrases (hCAs) II, IX, XII | Various (e.g., glaucoma, oncology) | nih.gov |
Potential as Chemical Probes for Investigating Biological Pathways
Beyond their direct therapeutic applications, pyrazolo[1,5-a]pyrimidine derivatives are emerging as valuable tools for chemical biology. Their intrinsic photophysical properties, particularly their fluorescence, make them excellent candidates for use as chemical probes to study and visualize biological processes. researchgate.netrsc.org An ideal fluorescent probe for biological applications should be synthetically accessible, stable, and possess high quantum yields. rsc.org
Many pyrazolo[1,5-a]pyrimidine-based compounds exhibit strong fluorescence, with some derivatives showing high fluorescence quantum yields in both solution and the solid state, along with excellent photostability. researchgate.net These properties are comparable to some commercial fluorescent probes. rsc.org The tunability of their optical characteristics is a key advantage; by introducing different electron-donating or electron-withdrawing groups onto the heterocyclic core, researchers can modulate the absorption and emission wavelengths. rsc.orgnbinno.com This allows for the rational design of probes for specific imaging applications, such as studying the dynamics of intracellular processes. researchgate.netrsc.org The stability of these compounds under various pH conditions further enhances their utility as robust probes in complex biological environments. rsc.orgnbinno.com
Exploratory Applications in Material Sciences (e.g., Optical Properties, Chemo-sensing)
The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold have also attracted significant interest in the field of material sciences. nih.govresearchgate.net These N-heterocyclic compounds are being explored for their potential in developing advanced functional materials, such as chemosensors, organic light-emitting devices (OLEDs), and specialized dyes. researchgate.netnbinno.comresearchgate.net
The strong fluorescence of these derivatives is central to their application as chemosensors. researchgate.net A chemosensor signals the presence of a specific chemical species through a change in one of its properties, often a change in color (colorimetric) or fluorescence intensity (fluorometric). nih.gov Pyrazolo[1,5-a]pyrimidine-based systems have been designed to act as chemosensors for detecting analytes like cyanide. nih.gov
The tunable optical properties are also critical for their use as fluorophores in materials. rsc.org Research has shown that the introduction of electron-donating groups at specific positions on the fused ring can significantly improve both absorption and emission behaviors, leading to high quantum yields. researchgate.netrsc.org This is often due to an intramolecular charge transfer (ICT) process, which can be investigated using computational methods like time-dependent density functional theory (TD-DFT) calculations. researchgate.net The ability to fine-tune these properties allows for the design of materials with specific optical characteristics for applications such as solid-state emitters. rsc.org Furthermore, certain derivatives have been successfully applied as disperse dyes for polyester (B1180765) fibers, demonstrating good fastness properties. researchgate.net
| Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 4-Pyridyl | 360 | 458 | 0.97 | rsc.org |
| 4-Methoxyphenyl (B3050149) | 365 | 422 | 0.89 | rsc.org |
| Phenyl | 350 | 418 | 0.62 | rsc.org |
| 2,4-Dichlorophenyl | 350 | 420 | 0.01 | rsc.org |
Ix. Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Strategies for Diversification
While classical methods like the condensation of 5-aminopyrazoles with β-dicarbonyl compounds are well-established, the demand for greater molecular diversity and complexity necessitates the development of more advanced synthetic strategies. nih.gov Future research will be crucial for accessing novel analogs with improved properties.
Key areas for future synthetic development include:
Advanced Cyclization and Multicomponent Reactions (MCRs) : Innovations in one-pot cyclization and three-component reactions offer efficient pathways to construct the core pyrazolo[1,5-a]pyrimidine (B1248293) structure with varied substitutions. nih.govrsc.org These methods are significant for the development of new pharmaceuticals. nih.gov
Modern Cross-Coupling Techniques : The use of palladium-catalyzed cross-coupling and click chemistry has enabled the introduction of diverse functional groups, which is critical for enhancing biological activity and exploring structure-activity relationships (SAR). nih.govrsc.org Further expansion of these methods will allow for more precise control over the scaffold's periphery.
Green Chemistry Approaches : Microwave-assisted synthesis and other green chemistry protocols are being developed to create pyrazolo[1,5-a]pyrimidines more efficiently and sustainably. nih.govnbinno.com These methods often provide high yields and are easily reproducible. nih.gov
Deconstruction-Reconstruction Strategies : A novel approach involves the chemical transformation of existing pyrimidine-containing molecules. By converting them into reactive iminoenamine building blocks, researchers can reconstruct the pyrimidine (B1678525) core or form entirely new heterocycles, offering a powerful tool for late-stage diversification of complex molecules. nsf.gov
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Cyclization/Condensation Reactions | Reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form the fused pyrimidine ring. | Well-established, efficient for core structure formation. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to create highly substituted products. | High atom economy, operational simplicity, rapid access to complexity. | nih.govnih.gov |
| Palladium-Catalyzed Cross-Coupling | Enables the introduction of a wide array of aryl, alkyl, and other functional groups at specific positions. | High versatility for SAR studies and functional diversification. | rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times, improved efficiency, alignment with green chemistry principles. | nih.govresearchgate.net |
| Deconstruction-Reconstruction | Cleavage of a pyrimidine ring into a reactive intermediate, followed by cyclization to form diverse heterocycles. | Allows for core diversification of complex, late-stage molecules. | nsf.gov |
Strategies for Enhancing Selectivity and Overcoming Resistance Mechanisms (e.g., in kinase inhibitors)
Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, making them central to targeted cancer therapy. nih.govrsc.org However, challenges such as off-target effects and the development of drug resistance remain significant hurdles. nih.govrsc.org
Future strategies to address these issues include:
Structure-Based Design for Selectivity : Improving selectivity is paramount. This can be achieved by designing compounds that exploit subtle differences in the ATP-binding pockets of various kinases. biorxiv.org For instance, incorporating specific functional groups, such as a morpholine (B109124) moiety, can improve selectivity by minimizing off-target interactions. mdpi.com The development of covalent and allosteric inhibitors also presents a promising avenue for achieving higher selectivity compared to traditional ATP-competitive compounds. biorxiv.org
Overcoming Acquired Resistance : A major challenge in kinase inhibitor therapy is acquired resistance, often stemming from secondary mutations in the kinase domain. mdpi.comnih.gov Research is focused on designing next-generation inhibitors that are effective against both wild-type and mutated kinases. For example, novel 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed to be potent against Tropomyosin receptor kinase (TRK) mutations that confer resistance to second-generation inhibitors. nih.gov
Macrocyclization : Introducing a macrocyclic structure based on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to enhance kinase inhibition and improve selectivity. biorxiv.orgmdpi.com This strategy constrains the molecule's conformation, potentially leading to a more favorable interaction with the target protein.
Identification of Novel Biological Targets and Mechanistic Pathways
While kinases are the most explored target class for pyrazolo[1,5-a]pyrimidines, the scaffold's versatility suggests it can interact with a broader range of biological targets. nih.govmdpi.com Expanding the therapeutic potential of these compounds requires identifying new targets and elucidating their mechanisms of action.
Future research directions in this area are:
Exploring Non-Kinase Targets : A significant breakthrough has been the identification of pyrazolo[1,5-a]pyrimidines as antagonists of the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation and cancer. rsc.org This discovery opens up new therapeutic possibilities in immunology and oncology, distinct from kinase inhibition.
Dual-Target and Polypharmacology Approaches : Some derivatives have shown activity against multiple targets, such as the dual inhibition of CDK2 and TRKA. mdpi.com A deliberate search for compounds with specific polypharmacology profiles could lead to therapies that are more effective by modulating multiple disease-related pathways simultaneously.
Reverse Screening and Chemoproteomics : Employing computational reverse screening and experimental chemoproteomic techniques can help identify the molecular targets of bioactive pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net This can uncover unexpected mechanisms of action and suggest new therapeutic applications for existing compounds. Research has also pointed to potential applications in treating conditions like Alzheimer's disease and diabetes, indicating that targets within these disease pathways are being actively investigated. johnshopkins.edu
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | CDKs, TRKs, PI3Kδ, EGFR, B-Raf, CK2, KDR | Oncology, Inflammatory Diseases | nih.govmdpi.comnih.govsci-hub.se |
| Transcription Factors | Aryl Hydrocarbon Receptor (AHR) | Oncology, Immunology | rsc.org |
| Metabolic Enzymes | α-amylase | Diabetes | johnshopkins.edu |
| Neurological Enzymes | Acetylcholinesterase | Alzheimer's Disease | johnshopkins.edu |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel pyrazolo[1,5-a]pyrimidine derivatives. Integrating advanced computational methods into the research pipeline is essential for rational drug design.
Key computational strategies for the future include:
Predictive Modeling for Activity and Selectivity : Molecular docking studies are routinely used to predict the binding modes of these compounds within the active sites of their targets, providing insights for designing more potent and selective inhibitors. mdpi.comekb.eg
Virtual Screening for Target Identification : High-throughput virtual screening, based on homology models of protein targets, has proven effective in identifying novel hits, such as the AHR antagonists. rsc.org Furthermore, virtual reverse screening campaigns are being used to predict the biological targets for newly synthesized compounds. researchgate.net
Pharmacokinetic and Toxicity Prediction : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery. researchgate.net These models help to prioritize compounds with favorable drug-like properties, reducing the likelihood of late-stage failures.
Exploration of New Application Areas Beyond Traditional Medicinal Chemistry
The unique chemical and physical properties of the pyrazolo[1,5-a]pyrimidine scaffold extend its utility beyond medicine. A growing area of research is the exploration of these compounds in materials science and other fields.
Promising future applications include:
Materials Science : Many pyrazolo[1,5-a]pyrimidine derivatives exhibit significant photophysical properties, such as strong fluorescence. mdpi.comnih.gov This makes them attractive candidates for use in organic light-emitting devices (OLEDs), as fluorescent probes for biological imaging, and as chemosensors. mdpi.comnbinno.com The ability to tune their absorption and emission wavelengths by modifying substituents is a key advantage. nbinno.com
Agrochemicals : The pyrazolo[1,5-a]pyrimidine core is found in commercially successful agrochemicals like the fungicide Pyrazophos, indicating the potential for discovering new pesticides and herbicides based on this scaffold. researchgate.net
The continued exploration of these diverse research avenues will undoubtedly unlock the full potential of the pyrazolo[1,5-a]pyrimidine scaffold, leading to the development of novel therapeutics, advanced materials, and other valuable chemical entities.
Q & A
Q. Structural Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For instance, methyl protons at positions 5 and 7 appear as singlets, while phenyl protons show aromatic splitting .
- X-ray Crystallography : Single-crystal studies validate bond lengths and angles. A related derivative, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was resolved with an R factor of 0.051, confirming regiochemistry .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₄H₁₃N₃ for the core structure) .
What experimental approaches are used to study enzyme inhibition mechanisms involving this compound?
Q. Mechanistic Analysis
- Kinetic Assays : Measure inhibition constants (Kᵢ) for cytochrome P450 enzymes using substrate depletion assays. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
- Molecular Docking : Computational models predict binding modes in the enzyme active site. For example, the bicyclic core may interact with hydrophobic pockets, while phenyl groups engage in π-π stacking .
- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding to infer conformational changes .
How can regioselectivity challenges during functionalization at position 7 be addressed?
Q. Advanced Synthetic Strategies
- Catalyst Design : Use PdCl₂(PPh₃)₂ or Cu catalysts to direct substitutions. For example, a novel catalyst enabled regioselective synthesis of 5-methyl-4-phenyl derivatives .
- Protecting Groups : Temporarily block reactive sites (e.g., using PMBCl) to prioritize functionalization at position 7 .
- Microwave-Assisted Synthesis : Accelerate reactions to reduce side-product formation during regioselective modifications .
How do computational methods like DFT and TD-DFT aid in understanding photophysical properties?
Q. Computational Modeling
- DFT Calculations : Predict ground-state geometries and electron density distributions. For fluorophores, HOMO-LUMO gaps correlate with absorption wavelengths .
- TD-DFT Simulations : Model excited-state transitions to interpret emission spectra. A study on 7-substituted pyrazolo[1,5-a]pyrimidines matched theoretical and experimental Stokes shifts within 10 nm accuracy .
How can discrepancies in reported biological targets (e.g., cytochrome P450 vs. kinase inhibition) be resolved?
Q. Data Contradiction Analysis
- Selectivity Profiling : Screen the compound against a panel of enzymes (e.g., AMPK, kinases) using radiolabeled assays. For instance, [¹⁸F]F-DPA derivatives were evaluated for target specificity .
- Structural Analog Comparison : Test analogs with modified substituents (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Cross-reference inhibition data across studies, accounting for assay conditions (e.g., pH, cofactors) that may influence activity .
What strategies are employed to design analogs with improved bioactivity or selectivity?
Q. Rational Drug Design
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance binding affinity. For example, a trifluoromethyl analog showed 10x higher kinase inhibition .
- Hybrid Molecules : Conjugate the core with bioactive moieties (e.g., morpholine) via Pd-catalyzed cross-coupling to target multiple pathways .
- Prodrug Approaches : Modify solubility via esterification (e.g., ethyl carboxylates) for improved pharmacokinetics .
What functionalization strategies enable modification at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Q. Advanced Functionalization Techniques
- Silylformamidine Reactions : Generate 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl) derivatives via one-pot reactions in benzene .
- Aldehyde Introduction : Use Vilsmeier-Haack conditions to formylate position 7, enabling further derivatization (e.g., hydrazone formation) .
- Nucleophilic Aromatic Substitution : Replace halogen atoms (e.g., Cl at position 7) with amines or alkoxides under basic conditions .
How are structure-activity relationship (SAR) studies conducted for this compound?
Q. SAR Methodology
- Systematic Substituent Variation : Synthesize analogs with incremental changes (e.g., methyl → ethyl, phenyl → pyridyl) and test bioactivity .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent spatial features with inhibition potency .
- Crystallographic Data : Compare ligand-enzyme co-crystal structures to identify critical interactions (e.g., hydrogen bonds with pyrimidine nitrogen) .
What analytical techniques are critical for characterizing synthetic intermediates and final products?
Q. Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
